calcium bis((E)-3-phenylprop-2-enoate)
Description
Contextualization of Cinnamic Acid Derivatives in Organic and Inorganic Chemistry Research
Cinnamic acid (C₆H₅CH=CHCOOH) is a naturally occurring aromatic carboxylic acid found in various plants, such as cinnamon. atamanchemicals.comnih.gov It exists as cis and trans isomers, with the trans isomer being more common and stable. atamanchemicals.comthepharmajournal.com In the realm of organic chemistry, cinnamic acid and its derivatives are pivotal building blocks and intermediates. researchgate.net Their structure, featuring a phenyl group, an acrylic acid functional group, and an olefinic double bond, allows for extensive functionalization, leading to a vast array of compounds with diverse properties. atamanchemicals.comnih.gov These derivatives are crucial in the synthesis of pharmaceuticals, fragrances, and other bioactive molecules. atamanchemicals.combeilstein-journals.org
In biological chemistry, cinnamic acid is a key intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous secondary metabolites in plants, including flavonoids, lignin, and coumarins. thepharmajournal.comresearchgate.net From an inorganic chemistry perspective, the carboxyl group of cinnamic acid is particularly important as it can coordinate with metal ions to form a wide range of metal-organic complexes. researchgate.netresearchgate.net The study of these interactions is fundamental to understanding their structure, bonding, and potential applications.
Significance of Metal Cinnamates within Coordination Chemistry and Materials Science
Metal cinnamates are coordination compounds formed between a metal cation and the cinnamate (B1238496) anion. The cinnamate ligand can coordinate to metal centers in various ways, influencing the resulting molecular architecture. This versatility makes them significant subjects in coordination chemistry. researchgate.net The coordination can result in simple monomeric complexes or extend into multi-dimensional coordination polymers, where the cinnamate ligand bridges multiple metal centers. researchgate.nettandfonline.com
The properties of these metal-organic structures make them highly relevant to materials science. Research has demonstrated their utility in several advanced applications:
Thermal Stabilizers: Certain metal cinnamates have been investigated as thermal stabilizers for polymers. For instance, a cinnamate-intercalated calcium aluminum hydrotalcite has been synthesized and shown to act as an eco-friendly and high-performance stabilizer for polyvinyl chloride (PVC). researchgate.net
Nanomaterial Precursors: Metal cinnamates can serve as metal chelate monomers for the synthesis of nanomaterials. tandfonline.comresearchgate.net Through processes like thermolysis, complexes such as nickel(II) or copper(II) cinnamates can be decomposed to form well-defined metal or metal oxide nanoparticles, which have applications in fields like tribology as lubricant additives. tandfonline.comresearchgate.net
Corrosion Inhibitors: A significant area of research has been the use of rare-earth cinnamates as corrosion inhibitors for mild steel. researchgate.netaimspress.com Compounds like lanthanum 4-hydroxycinnamate have shown high inhibition efficiency, suggesting a synergistic effect between the rare-earth cation and the cinnamate anion. researchgate.netaimspress.com This has spurred investigation into other metal cinnamates for corrosion protection in various environments. acs.org
The diverse coordination modes of the cinnamate ligand are fundamental to the structural variety and properties of these materials.
Table 1: Common Coordination Modes of the Cinnamate Ligand An interactive data table is available below
| Coordination Mode | Description | Resulting Structure | Reference |
|---|---|---|---|
| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Often forms discrete molecular complexes. | researchgate.net |
| Bridging (syn-anti) | The carboxylate group bridges two metal ions, with one oxygen binding to each metal in an anti-conformation. | Leads to the formation of polymeric chains. | researchgate.net |
| Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion. | Forms a stable ring structure with the metal ion. | researchgate.net |
Historical Development and Evolution of Research Trajectories for Calcium Cinnamate and Related Systems
The history of calcium cinnamate is intrinsically linked to its parent acid. Cinnamic acid was first isolated from cinnamon oil in 1780 and was first synthesized from benzaldehyde (B42025) and acetyl chloride in 1856. atamanchemicals.com Early research primarily focused on the organic reactions of the acid and its simple esters, which were important in the fragrance industry. atamanchemicals.com
The study of metal cinnamates, including calcium cinnamate, represents a more modern research trajectory. The evolution of this field has moved from the synthesis and basic characterization of simple metal salts to the rational design of complex, functional materials. While early studies may have involved the preparation of simple calcium cinnamate, contemporary research focuses on more sophisticated systems where the cinnamate ligand is part of a multi-component material. A prime example is the development of cinnamate-intercalated calcium aluminum hydrotalcites. researchgate.net This research path highlights a shift from fundamental characterization towards creating advanced materials with specific, high-value applications, such as non-toxic polymer stabilizers. researchgate.net This trend mirrors the broader evolution in materials chemistry, where simple compounds are used as building blocks for complex supramolecular assemblies and functional composites.
Identification of Current Research Gaps and Prospective Scholarly Endeavors for Calcium Cinnamate
Despite the extensive research on cinnamic acid derivatives and various metal cinnamates, dedicated studies focusing solely on the fundamental properties and applications of simple calcium cinnamate are less common compared to its rare-earth counterparts. researchgate.netaimspress.com This indicates several gaps in the current body of knowledge and points toward promising avenues for future scholarly work.
Current Research Gaps:
Fundamental Coordination Chemistry: There is a lack of comprehensive studies on the synthesis and single-crystal X-ray diffraction analysis of simple calcium cinnamate and its hydrates. Detailed structural characterization is crucial for understanding its intrinsic coordination behavior.
Comparative Performance: While rare-earth and other transition metal cinnamates have been evaluated for applications like corrosion inhibition and catalysis, the performance of calcium cinnamate in these areas remains largely unexplored. researchgate.net
Material Properties: The thermal, optical, and mechanical properties of pure calcium cinnamate have not been extensively documented.
Prospective Scholarly Endeavors:
Novel Coordination Polymers: Future research could focus on synthesizing and characterizing novel coordination polymers based on calcium cinnamate, potentially incorporating auxiliary ligands to create unique and functional framework structures.
Precursor for Nanomaterials: Analogous to how nickel and copper cinnamates are used as precursors for nanoparticles, calcium cinnamate could be investigated as a precursor for the controlled synthesis of calcium-based nanomaterials, such as calcium oxide (CaO) or calcium carbonate (CaCO₃) nanoparticles with specific morphologies. tandfonline.comresearchgate.net
Functional Materials Development: Building on existing work with mixed-metal systems, there is significant potential in developing new functional materials where calcium cinnamate is a key component. researchgate.net This includes exploring its use in biocompatible materials, as a stabilizer in green chemistry applications, or as a component in luminescent materials by doping with other ions.
Table 2: Selected Applications of Metal Cinnamates in Materials Science An interactive data table is available below
| Application Area | Metal(s) Studied | Mechanism/Function | References |
|---|---|---|---|
| Thermal Stabilizers | Calcium/Aluminum, Zinc | Intercalated into hydrotalcites to improve thermal stability of PVC. | researchgate.net |
| Nanomaterial Precursors | Nickel, Copper | Thermal decomposition of the metal-organic complex yields metal or metal oxide nanoparticles. | tandfonline.comresearchgate.net |
| Corrosion Inhibitors | Lanthanum, Cerium, Praseodymium | Forms a protective film on metal surfaces, inhibiting both anodic and cathodic processes. | researchgate.netaimspress.com |
Structure
2D Structure
Properties
CAS No. |
588-62-5 |
|---|---|
Molecular Formula |
C18H14CaO4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
calcium bis((E)-3-phenylprop-2-enoate) |
InChI |
InChI=1S/2C9H8O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI Key |
FPCWKNLZGKFYTL-RWUXNGIBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ca+2] |
Other CAS No. |
588-62-5 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Calcium Cinnamate
Conventional Synthetic Routes for Calcium Cinnamate (B1238496)
Conventional methods for synthesizing calcium cinnamate often rely on established chemical reactions that are effective but may not always align with the principles of green chemistry. These techniques include precipitation, hydrothermal and solvothermal methods, and mechanochemical pathways.
Precipitation Techniques for Calcium Cinnamate Synthesis
Precipitation is a common and straightforward method for the synthesis of insoluble salts like calcium cinnamate. This technique typically involves the reaction of a soluble calcium salt with a soluble cinnamate salt in a suitable solvent, leading to the formation of a solid calcium cinnamate precipitate.
A frequently employed approach is a co-precipitation or double decomposition reaction. science.gov In this process, aqueous solutions of a calcium salt, such as calcium nitrate (B79036) or calcium chloride, and a cinnamate salt, like sodium cinnamate, are mixed. The low solubility of calcium cinnamate in water causes it to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed to remove any soluble impurities, and dried.
For instance, a cinnamate-intercalated calcium aluminum hydrotalcite has been synthesized using a coprecipitation method with cinnamic acid, calcium nitrate, and aluminum nitrate as the raw materials. researchgate.netx-mol.com This process highlights the versatility of precipitation techniques in creating more complex materials incorporating calcium cinnamate. researchgate.net Similarly, the synthesis of 4-chlorophenoxyacetic acid (4-CPA) intercalated into a calcium-aluminium layered double hydroxide (B78521) (LDH) was successfully achieved via a co-precipitation method. analis.com.my
The general reaction can be represented as: Ca²⁺(aq) + 2 C₉H₇O₂⁻(aq) → Ca(C₉H₇O₂)₂(s)
Factors such as reactant concentrations, temperature, pH, and the rate of addition of reactants can influence the particle size, morphology, and purity of the final product.
Hydrothermal and Solvothermal Approaches in Calcium Cinnamate Preparation
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, under conditions of high temperature and pressure in a sealed vessel, often called an autoclave. These conditions can facilitate the formation of crystalline materials that may be difficult to obtain at ambient pressure.
For calcium cinnamate, a hydrothermal or solvothermal approach could involve reacting a calcium precursor (e.g., calcium oxide or calcium hydroxide) with cinnamic acid in a suitable solvent. The elevated temperature and pressure can increase the solubility of the reactants and promote the reaction to form a well-defined crystalline product.
Research has demonstrated the synthesis of alkaline earth coordination polymers, including a calcium complex with cinnamate and 1,10-phenanthroline, under hydrothermal conditions. research-nexus.netresearchgate.net These studies show that hydrothermal methods can produce novel coordination polymers with specific structural and thermal properties. research-nexus.net The formation of various calcium silicate (B1173343) and aluminate compounds is also heavily dependent on hydrothermal synthesis conditions such as temperature, duration, and the composition of the initial mixture. ktu.edumdpi.com
While specific literature detailing the direct solvothermal synthesis of pure calcium cinnamate is not abundant, the principles are applicable. Solvothermal synthesis of calcium-deficient hydroxyapatite (B223615), for example, has been extensively studied, showing how different organic solvents and conditions can control the product's phase and morphology. mdpi.commdpi.com This suggests that by selecting appropriate solvents, the synthesis of calcium cinnamate could be tailored to achieve desired characteristics.
Mechanochemical Synthesis Pathways of Calcium Cinnamate
Mechanochemistry involves the use of mechanical energy, such as grinding, milling, or shearing, to induce chemical reactions. These reactions are typically performed in the solid state, often without the need for solvents, which aligns with green chemistry principles.
The mechanochemical synthesis of calcium cinnamate would involve the direct grinding of a solid calcium precursor, like calcium oxide or calcium hydroxide, with solid cinnamic acid. The mechanical force provides the energy needed to break chemical bonds and facilitate the formation of the new product.
While direct mechanochemical synthesis of pure calcium cinnamate is not extensively documented in readily available literature, the synthesis of related compounds using this method is well-established. For example, mechanochemistry has been used for the dimerization of benzylidene malonates using manganese and for Buchwald-Hartwig aminations, demonstrating its utility in organic synthesis. cardiff.ac.uk The preparation of hydroxyapatite/zinc oxide composites through ball milling is another example of a mechanochemical approach. mdpi.com These examples underscore the potential of mechanochemical methods for the efficient and solvent-free production of calcium cinnamate.
Green Chemistry Principles Applied to Calcium Cinnamate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of calcium cinnamate and its derivatives can be made more environmentally friendly by adopting solvent-free methodologies and energy-efficient techniques like microwave-assisted synthesis.
Solvent-Free Synthesis Methodologies for Calcium Cinnamate
Solvent-free synthesis is a key principle of green chemistry, as it eliminates the environmental and health problems associated with volatile organic solvents. These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. chemistrydocs.com
A notable example is the Knoevenagel condensation for the synthesis of ethyl α-cyanocinnamate, a cinnamate derivative. This reaction can be carried out by grinding an aromatic aldehyde and ethyl cyanoacetate (B8463686) with calcium oxide (CaO) at room temperature. tandfonline.comtandfonline.com This method is simple, efficient, and avoids the use of toxic solvents. tandfonline.com The use of CaO is advantageous as it acts as both a base and a dehydrating agent. tandfonline.com Research has shown that this solvent-free approach can lead to high yields in a short amount of time. tandfonline.comtandfonline.com
The following table summarizes the results of the solvent-free synthesis of various ethyl α-cyanocinnamate derivatives using CaO.
| Aldehyde | Product | Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 5 | 85 |
| Benzaldehyde (B42025) | Ethyl 2-cyano-3-phenylacrylate | 10 | 82 |
| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 10 | 88 |
| 2-Chlorobenzaldehyde | Ethyl 2-cyano-3-(2-chlorophenyl)acrylate | 20 | 85 |
| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 15 | 90 |
| 3-Nitrobenzaldehyde | Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | 15 | 86 |
| Data sourced from research on solvent-free Knoevenagel condensation. tandfonline.com |
Microwave-Assisted Synthesis Protocols for Calcium Cinnamate Derivatives
Microwave-assisted synthesis (MAS) is another green chemistry technique that can significantly reduce reaction times, increase yields, and enhance the purity of products compared to conventional heating methods. nih.gov Microwaves directly heat the reactants, leading to rapid and uniform heating.
This methodology has been successfully applied to the synthesis of various cinnamic acid derivatives. pcbiochemres.comthepharmajournal.com For instance, the Knoevenagel condensation to produce cinnamic acids has been achieved by irradiating aryl aldehydes and malonic acid with microwaves in the presence of catalysts like polyphosphate ester (PPE) or tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate, often under solvent-free conditions. pcbiochemres.comthepharmajournal.comresearchgate.net These methods are noted for being eco-friendly and providing excellent yields. thepharmajournal.com
While there is no direct report on the microwave-assisted synthesis of calcium cinnamate itself, the successful application of MAS to its derivatives strongly suggests its feasibility. A potential pathway could involve the microwave-assisted reaction of a calcium salt with cinnamic acid in a polar solvent or even under solvent-free conditions.
Influence of Reaction Parameters on the Formation and Purity of Calcium Cinnamate
The synthesis of calcium cinnamate, while straightforward in principle, is highly dependent on the careful control of several key reaction parameters. The optimization of these factors is critical for maximizing product yield, ensuring high purity, and obtaining the desired crystalline form. The primary method for synthesizing calcium cinnamate involves a precipitation reaction, typically by combining an aqueous solution of a soluble calcium salt with a solution of a soluble cinnamate salt, or by neutralizing cinnamic acid with a calcium base. The reaction parameters—including stoichiometry, temperature, pressure, pH, and ionic strength—collectively govern the thermodynamics and kinetics of the nucleation and crystal growth processes.
Stoichiometric Control in Calcium Cinnamate Synthesis
Stoichiometric control is fundamental to the successful synthesis of calcium cinnamate, which has the chemical formula Ca(C₉H₇O₂)₂. This formula indicates that the salt is composed of one calcium ion (Ca²⁺) and two cinnamate anions (C₉H₇O₂⁻). Therefore, the synthesis requires a precise 2:1 molar ratio of cinnamate anions to calcium ions.
A common preparative method involves the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂), with a solution of sodium cinnamate (NaC₉H₇O₂). The sodium cinnamate is itself typically prepared by neutralizing cinnamic acid with a base like sodium hydroxide. google.com
Maintaining the correct stoichiometry is crucial for several reasons:
Maximizing Yield: Using the precise 2:1 molar ratio of cinnamate to calcium ensures that both reactants are consumed as completely as possible, maximizing the theoretical yield of the calcium cinnamate precipitate.
Ensuring Purity: An excess of either reactant can lead to impurities in the final product. An excess of the calcium salt will remain in the solution and can be adsorbed onto the surface of the precipitate, while an excess of sodium cinnamate can also co-precipitate or remain as a soluble impurity.
Controlling Crystal Formation: The relative concentration of reactants can influence the supersaturation of the solution, which in turn affects the rate of nucleation and crystal growth. Proper stoichiometric control helps in achieving a controlled precipitation process, leading to more uniform crystals.
A similar synthesis for aluminum cinnamate highlights the importance of molar ratios, where cinnamic acid is first reacted with sodium carbonate to form sodium cinnamate, followed by the addition of aluminum chloride in a controlled stoichiometric manner to precipitate the desired product. dergipark.org.tr This principle is directly applicable to the synthesis of calcium cinnamate.
Table 1: Stoichiometric Ratios for Calcium Cinnamate Synthesis
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product |
|---|---|---|---|
| Sodium Cinnamate (NaC₉H₇O₂) | Calcium Chloride (CaCl₂) | 2:1 | Calcium Cinnamate |
| Cinnamic Acid (C₉H₈O₂) | Calcium Hydroxide (Ca(OH)₂) | 2:1 | Calcium Cinnamate |
Temperature and Pressure Effects on Calcium Cinnamate Crystallization
Temperature is a critical parameter in the crystallization of calcium cinnamate as it directly influences both the solubility of the reactants and the product, as well as the kinetics of crystal nucleation and growth.
Solubility: The solubility of calcium cinnamate in the reaction solvent (typically water) is temperature-dependent. Generally, the solubility of salts like calcium cinnamate increases with temperature. This relationship can be exploited during the synthesis and purification. For instance, precipitation can be induced by cooling a saturated solution, and recrystallization techniques often involve dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, which helps in excluding impurities.
Nucleation and Crystal Growth: Temperature affects the degree of supersaturation, which is the driving force for both the formation of initial crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).
High Temperatures: Higher temperatures can increase the rate of diffusion of ions in the solution, potentially leading to faster crystal growth. However, if the solubility increases significantly with temperature, it might lower the supersaturation, potentially favoring the growth of larger, more well-defined crystals over the rapid formation of many small nuclei.
Low Temperatures: Lowering the temperature decreases solubility, increasing supersaturation and promoting nucleation. This can lead to the rapid formation of a large number of small crystals, sometimes resulting in an amorphous or poorly crystalline precipitate.
The effect of pressure on the synthesis and crystallization of calcium cinnamate from a liquid phase is generally considered negligible under typical laboratory conditions (i.e., near atmospheric pressure). Significant pressure effects on condensed-phase reactions and crystallization typically require extremely high pressures, in the range of gigapascals (GPa), which can induce phase transitions in the crystal structure of materials. nih.govresearchgate.net For the precipitation of calcium cinnamate from aqueous solution, variations in atmospheric pressure have no meaningful impact on the reaction outcome.
Table 2: General Influence of Temperature on Crystallization
| Parameter | Effect of Increasing Temperature | Rationale |
|---|---|---|
| Solubility | Increases | More thermal energy to overcome lattice energy. |
| Nucleation Rate | Can decrease (due to lower supersaturation) or increase (due to kinetics). | Complex interplay between thermodynamics and kinetics. |
| Crystal Growth Rate | Increases | Faster diffusion of ions/molecules to the crystal surface. |
| Final Crystal Size | Often larger (if controlled cooling is applied). | Slower nucleation and faster growth favor larger crystals. |
Role of pH and Ionic Strength in Calcium Cinnamate Formation
The role of pH is directly linked to the acid-base equilibrium of cinnamic acid. Cinnamic acid is a weak acid with a pKa of approximately 4.44. researchgate.net This means that the speciation of the cinnamoyl group is highly pH-dependent.
At pH < pKa (acidic conditions): The equilibrium favors the protonated, uncharged cinnamic acid (C₉H₈O₂). In this form, the molecule is less soluble in water and there is a low concentration of the cinnamate anion (C₉H₇O₂⁻) available to react with Ca²⁺ ions.
At pH ≈ pKa: Both the protonated acid and the deprotonated cinnamate anion exist in significant concentrations.
At pH > pKa (neutral to alkaline conditions): The equilibrium shifts strongly towards the deprotonated, water-soluble cinnamate anion. This provides the necessary reactant for precipitation with calcium ions.
Therefore, to ensure the efficient formation of calcium cinnamate, the pH of the solution must be maintained above the pKa of cinnamic acid, typically in the neutral to slightly alkaline range (pH 5-8), to ensure a sufficient concentration of cinnamate anions. mdpi.comresearchgate.net
Table 3: pH Influence on Cinnamic Acid Speciation
| pH of Solution | Dominant Species | Availability for Reaction with Ca²⁺ |
|---|---|---|
| pH < 4.44 | Cinnamic Acid (C₉H₈O₂) | Low |
| pH = 4.44 | [C₉H₈O₂] ≈ [C₉H₇O₂⁻] | Moderate |
The ionic strength of the solution, which is a measure of the total concentration of ions, also plays a role. In a typical synthesis, ions are introduced from the calcium salt (e.g., Ca²⁺, Cl⁻) and the cinnamate salt (e.g., Na⁺, C₉H₇O₂⁻). A high ionic strength can:
Affect Activity Coefficients: It alters the effective concentration (activity) of the reacting ions, which can influence the thermodynamic driving force for precipitation.
Influence Nucleation: Changes in the ionic environment can affect the stability of the initially formed ionic clusters (nuclei), thereby impacting the rate of precipitation. mdpi.com
Promote "Salting Out": High concentrations of other salts can decrease the solubility of calcium cinnamate, promoting its precipitation.
Studies on other ionic systems have shown that higher ionic strength can decrease the activity of enzymes or alter the stability of ionic cross-links, demonstrating its importance in controlling chemical processes in solution. nih.gov While specific studies on calcium cinnamate are limited, the general principles suggest that controlling the ionic strength is an important factor for achieving reproducible results in its synthesis. mdpi.comscience.gov
Advanced Spectroscopic and Diffraction Based Characterization Techniques for Calcium Cinnamate Structural Elucidation
Vibrational Spectroscopy for Structural Analysis of Calcium Cinnamate (B1238496).researchgate.netresearchgate.net
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of calcium cinnamate. These methods are sensitive to the vibrations of chemical bonds within the molecule, offering insights into the coordination of the calcium ion with the cinnamate ligand and the electronic structure of the molecule. researchgate.netresearchgate.net The complementary nature of these techniques allows for a more complete vibrational analysis. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Applications in Calcium Cinnamate Research.researchgate.netresearchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of calcium cinnamate. The formation of the salt from cinnamic acid results in significant and observable shifts in the vibrational frequencies of the carboxylate group. The analysis of these shifts, particularly the asymmetric and symmetric stretching vibrations of the COO⁻ group, provides critical information about the nature of the metal-ligand bond. researchgate.net
In the FTIR spectrum of calcium cinnamate, the disappearance of the characteristic C=O stretching vibration of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻) confirm the salt formation. researchgate.net The separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate group. For calcium cinnamate, this value suggests a covalent character to the Ca-O bond and a bidentate bridging or chelating coordination. researchgate.net Other characteristic bands related to the aromatic ring and the vinyl group (C=C) are also present, showing slight shifts upon coordination to the calcium ion. researchgate.net
Table 1: FTIR Spectral Data for Calcium Cinnamate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1641 | Strong | ν(C=C) - Stretching vibration of the vinyl group |
| 1602 | Strong | ν(CC)ar - Aromatic ring stretching (8a) |
| 1579 | Strong | ν(CC)ar - Aromatic ring stretching (8b) |
| 1545 | Strong | νₐₛ(COO⁻) - Asymmetric stretching of the carboxylate group |
| 1496 | Medium | ν(CC)ar - Aromatic ring stretching (19a) |
| 1449 | Strong | ν(CC)ar - Aromatic ring stretching (19b) |
| 1420 | Strong | νₛ(COO⁻) - Symmetric stretching of the carboxylate group |
| 979 | Strong | γ(CCH) - Out-of-plane bending of the vinyl group |
Data sourced from Kalinowska et al. (2010) researchgate.net
Raman Spectroscopy Investigations of Calcium Cinnamate and its Analogs.researchgate.netresearchgate.net
Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds. In the study of calcium cinnamate, FT-Raman spectra reveal key structural features. The intense band corresponding to the C=C double bond of the vinyl group is a prominent feature, and its position can be influenced by the metal cation. researchgate.net
Systematic shifts in several bands are observed in the Raman spectra when comparing cinnamic acid to its metal salts, including calcium cinnamate. These shifts provide information on the distribution of electronic charge within the molecule upon coordination. researchgate.net The vibrations of the carboxylate anion and the aromatic ring are also clearly visible in the Raman spectrum, confirming the structural characteristics inferred from FTIR data.
Table 2: FT-Raman Spectral Data for Calcium Cinnamate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1640 | Very Strong | ν(C=C) - Stretching vibration of the vinyl group |
| 1602 | Strong | ν(CC)ar - Aromatic ring stretching (8a) |
| 1580 | Very Weak | ν(CC)ar - Aromatic ring stretching (8b) |
| 1420 | Medium | νₛ(COO⁻) - Symmetric stretching of the carboxylate group |
| 1002 | Very Strong | α(CCC) - Aromatic ring in-plane bending |
Data sourced from Kalinowska et al. (2010) researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Calcium Cinnamate Systems.researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of calcium cinnamate in both the solid and solution states. It provides information on the local chemical environment of specific nuclei, such as ¹H, ¹³C, and even ⁴³Ca.
Solid-State NMR Techniques for Comprehensive Structural Information
Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of materials in their native, solid form, providing insights that are not accessible through solution-state methods. For calcium cinnamate, ¹³C and ⁴³Ca ssNMR can offer detailed information about its crystalline and amorphous forms, polymorphism, and the local coordination environment of the calcium ion. acs.orgnih.gov
While specific ssNMR data for calcium cinnamate is not widely published, studies on related alkali and alkaline earth metal cinnamates demonstrate the utility of the technique. acs.org ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can differentiate between carbon atoms in the cinnamate anion, and the chemical shifts are sensitive to the crystalline packing and the nature of the cation. acs.orgscience.gov
⁴³Ca ssNMR, despite being challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, can directly probe the calcium environment. nih.govrsc.org The ⁴³Ca chemical shift is sensitive to the coordination number of the calcium ion and the mean Ca-O bond distances. rsc.orgpnnl.gov Such studies on related calcium-containing compounds suggest that ⁴³Ca ssNMR could definitively characterize the calcium binding sites in calcium cinnamate. nih.gov
Solution-State NMR Analysis of Calcium Cinnamate Precursors and Reaction Intermediates
Solution-state ¹H and ¹³C NMR spectroscopy is instrumental in confirming the structure of the cinnamate anion and studying the effect of the calcium ion on its electronic structure in solution. researchgate.net The spectra are typically recorded in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net
Upon formation of calcium cinnamate from cinnamic acid, shifts in the proton and carbon signals are observed. In the ¹H NMR spectrum, all proton signals in calcium cinnamate are shifted downfield compared to cinnamic acid. researchgate.net In the ¹³C NMR spectrum, significant changes are seen for the carboxyl carbon (C7), the vinyl carbons (C8 and C9), and the aromatic carbons, reflecting the change in electron density distribution upon deprotonation and coordination to Ca²⁺. researchgate.net The covalent nature of the bond between the calcium ion and the carboxylate group is also supported by these NMR data. researchgate.net
Table 3: ¹³C NMR Chemical Shifts (ppm) for Calcium Cinnamate in DMSO
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C7 (COO⁻) | 171.7 |
| C9 (β-vinyl) | 140.6 |
| C1 (ipso) | 135.5 |
| C4 (para) | 129.5 |
| C3, C5 (meta) | 129.1 |
| C2, C6 (ortho) | 127.8 |
| C8 (α-vinyl) | 123.6 |
Atom numbering is based on the standard cinnamic acid structure. Data sourced from Kalinowska et al. (2010) researchgate.netresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination of Calcium Cinnamate.researchgate.netcardiff.ac.ukresearchgate.net
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For calcium cinnamate, single-crystal or powder XRD can provide precise information on unit cell parameters, space group, and the coordination geometry of the calcium ion.
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Electron Microscopy Techniques for Morphological and Elemental Composition Analysis of Calcium Cinnamate
Electron microscopy techniques are pivotal for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale. For calcium cinnamate, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX) provide complementary information regarding its surface features, internal structure, and elemental makeup.
Scanning Electron Microscopy (SEM) for Surface Morphology of Calcium Cinnamate
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.govresearchgate.net The technique involves scanning a focused beam of electrons across the surface of the specimen. academie-sciences.fr The interaction of the electron beam with the atoms in the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image.
For calcium cinnamate, SEM analysis reveals critical information about its particle size, shape, and surface texture. nih.gov This is particularly relevant when calcium cinnamate is synthesized as a powder or incorporated into a composite material. For instance, SEM images can show whether the particles are crystalline with well-defined facets, amorphous, or aggregated. academie-sciences.fr In a study involving a cinnamate-intercalated calcium aluminum hydrotalcite, SEM was used to analyze the structure of the synthesized material. researchgate.net The resulting images can provide insights into the formation mechanism of the particles and how synthesis parameters might influence their morphology.
The magnification capabilities of SEM allow for the observation of features ranging from micrometers down to the nanometer scale. academie-sciences.fr This makes it an essential tool for quality control and for understanding the physical properties of calcium cinnamate that are dependent on its surface characteristics.
Transmission Electron Microscopy (TEM) for Nanostructural Features of Calcium Cinnamate
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure and nanostructural features of materials. numberanalytics.comresearchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. numberanalytics.com This technique is capable of visualizing features at the atomic scale.
When applied to calcium cinnamate, particularly in nanostructured forms or as nanoparticles, TEM can provide detailed information about:
Particle Size and Distribution: Accurately measuring the dimensions of individual nanoparticles. numberanalytics.com
Crystallinity: High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.
Morphology: Observing the precise shape and internal structure of the nanoparticles. spebrazilfatc.com.br
Agglomeration State: Assessing the degree to which nanoparticles have clustered together.
For example, in the context of using calcium-based nanoparticles in various applications, TEM is invaluable for characterizing their structural properties during different stages of synthesis. spebrazilfatc.com.br It allows researchers to understand the growth mechanisms and the formation processes of these nanostructures. spebrazilfatc.com.br
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition of Calcium Cinnamate
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is almost always coupled with an electron microscope (either SEM or TEM). bruker.comwikipedia.org It is used to determine the elemental composition of a sample. thermofisher.com When the electron beam of the microscope strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy level then fills the vacancy, and the excess energy is released as an X-ray. bruker.com
Each element has a unique set of characteristic X-ray energies, which allows for their identification. wikipedia.org The EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum that shows the elements present in the analyzed volume of the sample. bruker.com
For calcium cinnamate, EDX analysis is used to:
Confirm Elemental Composition: Verify the presence of calcium, carbon, and oxygen in the expected ratios.
Detect Impurities: Identify any elemental contaminants that may be present in the sample.
Elemental Mapping: When used in conjunction with SEM or STEM, EDX can generate maps showing the spatial distribution of different elements across the sample's surface or within its structure. bruker.com This is particularly useful for analyzing composite materials containing calcium cinnamate to ensure a homogeneous distribution. researchgate.net
In studies of calcium-containing deposits or materials, EDX provides direct evidence of the presence and distribution of calcium. researchgate.netnih.gov
Table 3: Comparison of Electron Microscopy and Spectroscopy Techniques for Calcium Cinnamate Analysis
| Technique | Information Provided | Typical Application for Calcium Cinnamate | Reference |
| SEM | High-resolution surface morphology, particle size, shape, and aggregation. | Characterizing the surface topography of powdered or bulk calcium cinnamate. | nih.govmdpi.com |
| TEM | Internal nanostructure, crystallinity, particle size distribution at the nanoscale. | Investigating the detailed structure of calcium cinnamate nanoparticles. | numberanalytics.comspebrazilfatc.com.br |
| EDX | Elemental composition (qualitative and quantitative), elemental mapping. | Confirming the elemental makeup of synthesized calcium cinnamate and checking for impurities. | bruker.comthermofisher.com |
Thermal Analysis Methods Applied to Calcium Cinnamate Systems
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. linseis.jpmeasurlabs.com These methods are crucial for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like calcium cinnamate. researchgate.net The primary techniques used include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. linseis.jp This technique is particularly useful for determining the thermal stability and composition of calcium cinnamate. A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the weight loss.
For hydrated forms of calcium cinnamate, the initial weight loss observed in a TGA curve often corresponds to the loss of water molecules. Subsequent weight loss at higher temperatures indicates the decomposition of the cinnamate anion. The final residue at the end of the experiment, if performed in an inert atmosphere, would typically be calcium carbonate, which itself decomposes at even higher temperatures to calcium oxide. By analyzing the distinct steps of weight loss, one can quantitatively determine the amount of water of hydration and confirm the stoichiometry of the compound. TGA is also used to assess the effectiveness of calcium cinnamate as a thermal stabilizer in polymers like PVC, where it can delay the degradation of the polymer. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. linseis.jp It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. measurlabs.com
When analyzing calcium cinnamate, DSC can identify:
Phase Transitions: Such as the transition from one polymorphic form to another.
Melting Point: The temperature at which the compound transitions from a solid to a liquid.
Decomposition: The exothermic or endothermic nature of the decomposition processes observed in TGA.
In the context of polymer stabilization, DSC can be used to study the effect of calcium cinnamate on the glass transition temperature (Tg) and the crystallization behavior of the polymer, providing insights into its plasticizing performance. researchgate.net
Evolved Gas Analysis (EGA)
To identify the gaseous products released during the decomposition of calcium cinnamate, TGA systems can be coupled with other analytical instruments, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. linseis.jpjeol.com This hyphenated technique, known as Evolved Gas Analysis (EGA), provides real-time information about the chemical nature of the evolved gases at each stage of decomposition. jeol.com For example, during the thermal decomposition of calcium cinnamate, EGA could definitively identify the release of water, carbon dioxide, and various organic fragments from the cinnamate moiety.
Table 4: Thermal Analysis Data for a Hypothetical Calcium Cinnamate Compound
| Temperature Range (°C) | Technique | Observation | Interpretation |
| 100 - 200 | TGA | Weight loss of ~10% | Loss of water of hydration |
| 100 - 200 | DSC | Endothermic peak | Enthalpy of dehydration |
| 400 - 550 | TGA | Significant weight loss | Decomposition of the cinnamate anion |
| 400 - 550 | DSC | Exothermic/Endothermic peaks | Heat of decomposition reaction |
| > 700 | TGA | Further weight loss | Decomposition of calcium carbonate to calcium oxide |
| > 700 | DSC | Endothermic peak | Enthalpy of carbonate decomposition |
This table is illustrative and the actual values would depend on the specific form of calcium cinnamate being analyzed.
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated at a controlled rate. slideshare.net This technique is crucial for determining the thermal stability of calcium cinnamate, identifying its decomposition temperature ranges, and elucidating the sequence of degradation reactions. slideshare.net A TGA curve plots the percentage of weight loss against temperature, where each distinct step signifies the loss of a volatile component. libretexts.org
For a hydrated metal salt like calcium cinnamate, the decomposition is expected to occur in multiple, well-defined stages. While specific TGA data for calcium cinnamate is not extensively published, its decomposition pathway can be inferred from analogous compounds like calcium oxalate (B1200264) monohydrate and other metal carboxylates. libretexts.orgebatco.com The process would likely involve:
Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponding to the removal of water of hydration. mdpi.com
Decomposition of the Anion: At higher temperatures, the organic cinnamate anion decomposes. This complex stage involves the breaking of C-C and C-H bonds and decarboxylation, leading to the release of volatile organic fragments and carbon dioxide, leaving behind calcium carbonate. tsijournals.com
Decomposition of Carbonate: The final stage, occurring at high temperatures (often >700°C), is the decomposition of calcium carbonate (CaCO₃) into calcium oxide (CaO) with the release of carbon dioxide. mdpi.com
The thermal decomposition of pure cinnamic acid, for comparison, occurs in a single stage around 210°C with nearly 100% weight loss. researchgate.net The presence of the calcium ion in calcium cinnamate imparts significantly greater thermal stability, delaying the main decomposition of the organic moiety to much higher temperatures.
Table 1: Postulated Thermal Decomposition Stages of Calcium Cinnamate via TGA
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Volatile Product(s) | Solid Residue |
| Dehydration | 80 - 180 | Variable | H₂O | Anhydrous Calcium Cinnamate |
| Anion Decomposition | 250 - 500 | Variable | Organic Fragments, CO₂ | Calcium Carbonate (CaCO₃) |
| Carbonate Decomposition | > 700 | Variable | CO₂ | Calcium Oxide (CaO) |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Characteristics
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. measurlabs.com DSC analysis reveals information about thermal events such as melting, crystallization, and glass transitions, making it ideal for characterizing the phase transitions and energetic properties of calcium cinnamate. measurlabs.coms4science.at
A DSC curve plots heat flow against temperature. Endothermic events (heat absorption), such as melting or dehydration, appear as peaks pointing down or up depending on instrument convention, while exothermic events (heat release), like crystallization or some decomposition processes, appear as peaks in the opposite direction. researchgate.net
For calcium cinnamate, a DSC thermogram would be expected to show:
An endothermic peak corresponding to the dehydration process, corroborating TGA findings.
Sharp endothermic peaks that could indicate melting or polymorphic phase transitions before decomposition. For instance, DSC analysis of a related compound, α-methylbenzylammonium cinnamate, clearly shows distinct endothermic peaks for the melting of a eutectic mixture and the pure enantiomer. researchgate.net
Complex endo- or exothermic peaks at higher temperatures associated with the energetic changes during the multi-step decomposition of the molecule.
The enthalpy (ΔH) of these transitions, calculated from the area under the DSC peaks, provides quantitative data on the energy required for melting or the energy released during decomposition, which is vital for understanding the material's energetic characteristics. s4science.at
Table 2: Expected Thermal Events for Calcium Cinnamate in DSC Analysis
| Thermal Event | Typical Temperature Range (°C) | Type of Peak | Information Gained |
| Dehydration | 80 - 180 | Endothermic | Temperature and enthalpy of water loss |
| Melting/Phase Transition | 150 - 300 | Endothermic | Melting point, purity, polymorphism |
| Decomposition | > 300 | Endothermic/Exothermic | Onset temperature and enthalpy of decomposition |
Mass Spectrometry (MS) Techniques in Calcium Cinnamate Research
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When combined with chromatography, it becomes a cornerstone for the separation, identification, and quantification of compounds in complex mixtures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Derivative Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing non-volatile or thermally labile compounds like calcium cinnamate. researchgate.net It is frequently employed to assess the purity of a sample and to identify and quantify any related derivatives or impurities. researchgate.net The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. scirp.org
For the analysis of calcium cinnamate, a reversed-phase HPLC method is typically used. scirp.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with a formic acid modifier to improve ionization). mdpi.com
The application of HPLC-MS in this context allows for:
Purity Assessment: Quantifying the main calcium cinnamate peak and identifying minor peaks corresponding to impurities such as unreacted cinnamic acid or by-products from synthesis.
Derivative Analysis: Identifying naturally occurring or synthetic derivatives of cinnamic acid that may be present. This is particularly relevant if the cinnamic acid precursor was derived from a natural source, which might contain related compounds like p-coumaric acid, ferulic acid, or their glycosides. researchgate.net
Stability Studies: Monitoring the degradation of calcium cinnamate under various conditions (e.g., light exposure, pH changes) by tracking the decrease of the parent compound and the appearance of degradation products. researchgate.net
Electrospray ionization (ESI) is a common ionization source used for such analyses, as it is a soft ionization technique that typically keeps the parent molecule intact, providing a clear molecular ion peak. researchgate.net
Table 3: Typical HPLC-MS Parameters for Cinnamate Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on polarity. scirp.org |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol | Elutes compounds from the column. mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions for MS analysis. |
| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates and detects ions by mass-to-charge ratio. |
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Degradation Products
While calcium cinnamate itself is not volatile enough for direct GC analysis, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is the premier technique for identifying its volatile and semi-volatile thermal or chemical degradation products. In a typical experiment, the calcium cinnamate sample is subjected to pyrolysis (thermal degradation in an inert atmosphere) or chemical degradation, and the resulting volatile compounds are analyzed by GC-HRMS.
The gas chromatograph separates the complex mixture of degradation products, and the high-resolution mass spectrometer provides highly accurate mass measurements of the resulting ions. This high mass accuracy is critical for determining the elemental composition of each degradation product, enabling confident identification.
Studies on the degradation of cinnamic acid and related compounds have identified several potential products that could arise from the breakdown of the cinnamate anion. nih.govresearchgate.net These include:
Styrene: Formed via decarboxylation of cinnamic acid.
Benzaldehyde (B42025): An oxidation product. researchgate.net
Benzoic Acid: Another common oxidation product. rsc.org
3-Phenylpropanoic acid: A reduction product. nih.gov
Phenylacetaldehyde: An isomerization and degradation product. rsc.org
The identification of these specific molecules by GC-HRMS provides a detailed fingerprint of the degradation pathway, offering valuable insights into the stability and reaction mechanisms of calcium cinnamate under stress.
Table 4: Potential Degradation Products of Calcium Cinnamate Identifiable by GC-HRMS
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Formation Pathway |
| Styrene | C₈H₈ | 104.15 | Decarboxylation researchgate.net |
| Benzaldehyde | C₇H₆O | 106.12 | Oxidation rsc.org |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Oxidation rsc.org |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | Reduction nih.gov |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Isomerization/Oxidation rsc.org |
Coordination Chemistry and Advanced Structural Features of Calcium Cinnamate Complexes
Ligand Binding Modes of Cinnamate (B1238496) to Calcium Ions
The cinnamate anion (C₉H₇O₂⁻), derived from cinnamic acid, is a versatile ligand in coordination chemistry due to the presence of a carboxylate group that can engage in various binding modes with metal ions. nih.gov In the context of calcium cinnamate complexes, the geometry of this binding is fundamental to the resulting molecular and supramolecular structures.
Unidentate and Bidentate Coordination Geometries in Calcium Cinnamate Structures
The carboxylate group of the cinnamate ligand can coordinate to a calcium ion in a unidentate fashion, where only one of the oxygen atoms of the carboxylate group forms a bond with the calcium center. libretexts.orgwikipedia.org Alternatively, and often observed in metal-carboxylate interactions, is the bidentate coordination mode. libretexts.orgmdpi.com In this arrangement, both oxygen atoms of the carboxylate group bind to the same calcium ion, forming a chelate ring. This bidentate chelation is a common feature in various metal-cinnamate complexes and contributes to the stability of the monomeric unit. mdpi.comresearchgate.net The transition between unidentate and bidentate coordination can be influenced by several factors, including the presence of other ligands, solvent molecules, and the steric environment around the metal center. nih.gov
Bridging Ligand Architectures in Polynuclear Calcium Cinnamate Assemblies
Beyond simple monomeric structures, the cinnamate ligand is adept at forming polynuclear assemblies by acting as a bridging ligand between two or more calcium ions. This bridging is crucial in the formation of extended structures. In the case of calcium di-trans-cinnamate, the coordination between the calcium ions and the cinnamate anions leads to the formation of one-dimensional ribbons rather than two-dimensional layers. dntb.gov.uaresearchgate.net This indicates a specific type of bridging architecture where the cinnamate ligands link the calcium centers in a linear or zigzag fashion.
Crystal Engineering Principles in Calcium Cinnamate System Design
The solid-state structure of calcium cinnamate is not solely determined by the primary coordination bonds but is significantly influenced by a hierarchy of weaker, non-covalent interactions. These interactions are the cornerstone of crystal engineering, allowing for the rational design and prediction of crystal structures. nih.gov
Role of Hydrogen Bonding and π-π Stacking in Calcium Cinnamate Crystal Packing
Among the most important supramolecular interactions are hydrogen bonding and π-π stacking. researchgate.net In the crystal structures of cinnamate-containing compounds, hydrogen bonds can form between coordinated water molecules, if present, and the carboxylate oxygen atoms of the cinnamate ligand. researchgate.net C-H···O hydrogen bonds, involving the aromatic and vinylic C-H groups of the cinnamate ligand and carboxylate oxygens, are also prevalent and contribute to the stability of the crystal lattice. researchgate.net
Furthermore, the phenyl ring of the cinnamate ligand provides an ideal platform for π-π stacking interactions. These interactions occur when the aromatic rings of adjacent cinnamate ligands stack in a parallel or offset fashion, contributing to the cohesion of the crystal structure. mdpi.comacs.org The combination of hydrogen bonding and π-π stacking interactions creates a robust network that dictates the packing of the calcium cinnamate molecules in the solid state, influencing properties such as density and thermal stability. acs.org
Polymorphism and Pseudopolymorphism in Calcium Cinnamate Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties. While cinnamic acid itself is known to exist in different polymorphic forms, the existence of polymorphism in its salts, such as calcium cinnamate, is also a possibility. researchgate.netatamanchemicals.comakjournals.com The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and pressure. dergipark.org.tr
Solvent Inclusion and Hydrate (B1144303) Formation in Calcium Cinnamate Crystals
The crystallization of metal-organic compounds like calcium cinnamate is significantly influenced by the solvent environment from which they are formed. The inclusion of solvent molecules, particularly water, into the crystal lattice is a common phenomenon that plays a crucial role in determining the final structure and stability of the complex. Due to its flexible and high coordination numbers, typically ranging from six to eight or even higher, the calcium(II) ion readily incorporates solvent molecules into its primary coordination sphere or accommodates them within the crystal lattice. rsc.orgresearchgate.net This section explores the structural implications of hydrate formation and general solvent inclusion in calcium cinnamate crystals, drawing on detailed findings from analogous calcium carboxylate systems.
Hydrate Formation and Structural Role of Water
The formation of hydrated crystals is a characteristic feature of calcium carboxylates. In these structures, water molecules can be categorized into two primary types: those directly coordinated to the Ca²⁺ ion and those residing in the crystal lattice, often referred to as lattice or interstitial water.
Stabilization via Hydrogen Bonding: Beyond direct coordination, both coordinated and lattice water molecules are instrumental in stabilizing the crystal structure through extensive hydrogen-bonding networks. nih.govresearchgate.net These water molecules can act as hydrogen bond donors, interacting with the oxygen atoms of the cinnamate's carboxylate groups, and as acceptors for hydrogen bonds from other molecules. These interactions effectively link adjacent calcium cinnamate units, often leading to the formation of well-defined supramolecular architectures such as one-dimensional chains or two-dimensional layers. rsc.orgresearchgate.net In a hydrated copper(II)-cinnamate complex, it has been observed that intermolecular O-H···O interactions between lattice water molecules and the cinnamate groups propagate the monomeric units into chain motifs, a mechanism that is highly probable in the calcium analogue. researchgate.net
The table below summarizes the coordination environment in representative hydrated calcium carboxylate crystals, which serve as models for understanding calcium cinnamate.
Table 1: Research Findings on Coordination in Hydrated Calcium Carboxylate Complexes
| Compound | Ca²⁺ Coordination Number | Coordinating Species | Structural Motif | Reference |
|---|---|---|---|---|
| Ca(CH₃COO)(HCOO)·H₂O (Calcium acetate (B1210297) formate (B1220265) monohydrate) | 8 | 7 x Carboxylate-O, 1 x H₂O | Infinite zig-zag chains linked into layered motifs. | rsc.orgresearchgate.net |
| CaC₂₄H₃₉O₇Cl·7H₂O (Calcium cholate (B1235396) chloride heptahydrate) | 7 | 2 x Carboxylate-O, 5 x H₂O | Bilayer arrangements with polar layers containing Ca²⁺ and water. | nih.gov |
| Ca(II) complex with 5-methylpyrazine-2-carboxylate | 7 (Pentagonal bipyramid) | 2 x Bridging H₂O-O, 2 x Carboxylate-O, 1 x Ligand-N (base); 1 x H₂O-O, 1 x Ligand-N,O (apical) | Molecular ribbons composed of Ca(II) ions bridged by carboxylate and water oxygen atoms. | tandfonline.com |
General Solvent Inclusion
While water is the most common solvent to be incorporated, the principles of solvent inclusion extend to other organic solvents used during crystallization. The choice of solvent can alter the solubility of the salt and the solvation of the calcium and cinnamate ions, thereby affecting nucleation, growth, and the final crystal phase. whiterose.ac.ukresearchgate.net
The interaction between the solvent and the growing crystal surface can lead to the entrapment of solvent molecules within the lattice. This can result in the formation of "solvates," which are analogous to hydrates but contain other solvent molecules. The specific nature of the solvent—its polarity, size, and hydrogen-bonding capability—dictates the likelihood and manner of its inclusion. Although specific studies on non-aqueous solvates of calcium cinnamate are not prevalent, the phenomenon is well-documented for other crystalline systems, where solvent molecules can form specific interactions that stabilize unique packing arrangements not accessible from aqueous solutions. acs.org
The table below details the distinct roles that solvent molecules, primarily water, play within the crystal structure of calcium carboxylates.
Table 2: Functions of Water Molecules in Hydrated Calcium Carboxylate Crystals
| Water Molecule Type | Primary Interaction | Function in Crystal Structure | Example System |
|---|---|---|---|
| Coordinated Water | Ion-dipole bond with Ca²⁺ | Completes the primary coordination sphere of the calcium ion; influences coordination geometry. | Calcium acetate formate monohydrate rsc.orgresearchgate.net |
| Lattice/Interstitial Water | Hydrogen bonds with other species (e.g., carboxylate groups, other water molecules) | Links and stabilizes supramolecular motifs (chains, layers); fills voids within the crystal lattice. | Calcium cholate chloride heptahydrate nih.gov |
Theoretical and Computational Chemistry Studies on Calcium Cinnamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Calcium Cinnamate (B1238496)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly useful for predicting the properties of metallic complexes. researchgate.net Studies on the electronic structure of cinnamic acid and its metal salts, including those with alkali metals and other ions like Ca(II), have been conducted to understand how the metal ion influences the cinnamate anion. researchgate.netscience.govscielo.org.mx
DFT calculations, often using hybrid functionals like B3LYP with a significant basis set (e.g., 6-311++G**), can accurately predict molecular structures, vibrational properties, and electronic characteristics. scielo.org.mx For calcium cinnamate, these calculations would focus on how the Ca²⁺ ion alters the electron density distribution across the cinnamate anion, affecting its reactivity and spectroscopic signatures. researchgate.netresearchgate.net The interaction between the calcium ion and the carboxylate group is a key feature of its electronic structure. frontiersin.org
Geometry optimization is a fundamental computational step to find the lowest-energy, and therefore most stable, three-dimensional structure of a molecule. For calcium cinnamate, this involves determining the precise bond lengths, bond angles, and dihedral angles between the calcium ion and the two cinnamate anions. DFT methods are employed to find the equilibrium geometry by minimizing the forces on each atom. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for Cinnamic Acid Derivatives (Illustrative)
This table illustrates the types of parameters obtained from DFT geometry optimization, based on studies of similar molecules. scielo.org.mx| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O | ~1.35 Å |
| Bond Length | C=C (olefinic) | ~1.34 Å |
| Bond Angle | O-C-O (carboxylate) | ~125° |
| Dihedral Angle | C-C-C=C | ~180° (trans) |
DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic environment of the atoms. mdpi.com
For a series of metal cinnamates, including calcium cinnamate, studies have shown that the metal ion causes systematic shifts in the spectral bands. researchgate.netresearchgate.net
IR and Raman Spectroscopy: The formation of the calcium salt from cinnamic acid leads to significant changes in the vibrational spectra. The characteristic bands of the carboxylic acid group (-COOH) are replaced by two distinct bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (-COO⁻). The positions of these bands are sensitive to the coordinating metal ion. In theoretical calculations, these vibrational frequencies are computed from the optimized geometry. researchgate.netakjournals.com
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are also influenced by the electronic environment. In calcium cinnamate, the donation of electron density from the carboxylate group to the calcium ion alters the shielding of nearby nuclei. DFT calculations can predict these chemical shifts, and a good correlation between calculated and observed shifts confirms the proposed structure. researchgate.netscielo.org.mxnih.gov Studies on various metal cinnamates show regular changes in ¹H and ¹³C chemical shifts, reflecting the influence of the metal ion's charge and size on the cinnamate's electronic system. researchgate.net
Table 2: Key Spectroscopic Shifts in Metal Cinnamates (Conceptual)
This table conceptually summarizes the expected changes in spectroscopic data upon formation of a metal cinnamate salt from cinnamic acid, based on published research. researchgate.netresearchgate.net| Spectroscopy | Group | Parameter | Expected Shift/Change (Cinnamic Acid vs. Calcium Cinnamate) |
|---|---|---|---|
| FT-IR | Carboxylate | ν(C=O) | Disappearance of acid C=O band (~1680 cm⁻¹); appearance of asymmetric ν(COO⁻) band (~1550 cm⁻¹) |
| FT-IR | Carboxylate | ν(C-O) | Appearance of symmetric ν(COO⁻) band (~1420 cm⁻¹) |
| ¹³C NMR | Carboxylate Carbon | Chemical Shift (δ) | Shift in the signal for the carboxylate carbon compared to the carboxylic acid carbon. |
| ¹H NMR | Vinyl Protons | Chemical Shift (δ) | Slight shifts due to changes in electron density across the conjugated system. |
The reactivity and optical properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
Electronic transitions, which can be observed using UV-Vis spectroscopy, typically involve the excitation of an electron from the HOMO to the LUMO. researchgate.net For cinnamates, the most prominent absorption is due to a π → π* transition within the conjugated system of the phenyl ring, the vinyl group, and the carboxylate group. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict the wavelengths (λmax) of these transitions. researchgate.net The interaction with calcium is expected to cause a slight shift in the absorption maximum compared to cinnamic acid.
Prediction of Spectroscopic Parameters (IR, Raman, NMR) for Calcium Cinnamate
Molecular Dynamics (MD) Simulations of Calcium Cinnamate Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation for calcium cinnamate would model the movements and interactions of the ionic compound within a specific environment, such as in an aqueous solution or near a biological membrane. fortunejournals.comdiva-portal.org
These simulations can reveal:
Solvation Structure: How water molecules arrange themselves around the calcium ion and the hydrophobic phenyl and hydrophilic carboxylate parts of the cinnamate anions.
Ion Pairing: The stability of the calcium-cinnamate ion pair in solution and the dynamics of their association and dissociation.
Conformational Flexibility: How the cinnamate anions move and flex while coordinated to the calcium ion. diva-portal.org
Interactions with Biomolecules: MD simulations can be used to validate molecular docking results by showing the stability of a predicted ligand-protein complex over time, providing insight into how calcium cinnamate might interact with biological targets. fortunejournals.comfortunejournals.com
Quantum Chemical Investigations of Calcium-Cinnamate Bonding Characteristics
Quantum chemical methods allow for a detailed analysis of the chemical bonds within a molecule. For calcium cinnamate, the primary focus is on the nature of the interaction between the Ca²⁺ cation and the two cinnamate anions.
Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to characterize this bond. nih.gov These studies would likely confirm that the interaction is predominantly ionic. A QTAIM analysis would show a low electron density and a positive Laplacian at the bond critical point between the calcium and oxygen atoms, which are hallmarks of an ionic bond. NBO analysis would show a significant charge transfer from the oxygen atoms of the carboxylate groups to the calcium ion. This strong electrostatic interaction is responsible for the formation and stability of the salt.
In Silico Studies of Potential Biological Activities of Calcium Cinnamate (Mechanism-focused)
In silico methods, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to hypothesize its mechanism of action. mdpi.comnih.gov While specific studies on calcium cinnamate are limited, research on cinnamic acid and its derivatives provides a strong foundation for predicting its potential activities. mdpi.comresearchgate.netbeilstein-journals.org The biologically active component is the cinnamate anion.
Molecular docking simulations can be performed to fit the cinnamate molecule into the binding site of various target proteins. The score from these simulations estimates the binding affinity. This approach has been used to explore the potential of cinnamates as:
Antimicrobial Agents: Docking studies have suggested that cinnamates can bind to essential enzymes in bacteria and fungi, such as histone deacetylases (e.g., caHOS2, caRPD3) in Candida albicans, potentially disrupting cellular processes. mdpi.comresearchgate.net
Anti-inflammatory Agents: Cinnamates have been investigated for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). nih.gov
Anticancer Agents: The interaction of cinnamates with targets like tubulin (disrupting microtubule formation) or protein kinases has been explored computationally. science.gov
Neuroprotective Agents: Cinnamate metabolites have been docked against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), to evaluate their potential for inhibiting plaque formation or modulating calcium signaling pathways. fortunejournals.comfortunejournals.com
Metabolic Regulators: Docking studies can explore interactions with receptors like peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism. Methyl cinnamate has been shown to activate the CaMKK2–AMPK signaling pathway, a mechanism that could be explored for the cinnamate anion itself. mdpi.comacs.org
Table 3: Potential Biological Targets for the Cinnamate Anion Identified Through In Silico Studies
This table lists potential protein targets for the cinnamate moiety based on molecular docking studies of various cinnamic acid derivatives. nih.govfortunejournals.commdpi.com| Potential Activity | Target Protein/Enzyme | Predicted Mechanism of Action |
|---|---|---|
| Antifungal (C. albicans) | Histone Deacetylases (caHOS2, caRPD3) | Inhibition of essential enzymes for fungal growth. |
| Antibacterial (S. aureus) | Fatty Acid Synthase (saFABH) | Disruption of bacterial cell wall synthesis. |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. |
| Neuroprotective | Acetylcholinesterase (AChE) | Inhibition of neurotransmitter breakdown. |
| Metabolic Regulation | PPARs, CaMKK2-AMPK pathway | Modulation of gene expression and signaling pathways related to metabolism. |
Advanced Materials Applications and Functional Research of Calcium Cinnamate Non Clinical Focus
Role of Calcium Cinnamate (B1238496) in Polymer Science and Composite Materials
Calcium cinnamate and its derivatives have emerged as valuable components in the formulation of polymer composites, offering enhancements in thermal stability, mechanical integrity, and biodegradability. Its multifaceted role stems from the reactivity of the cinnamate group and the stabilizing effect of the calcium ion.
One of the most researched applications of calcium cinnamate is as a thermal stabilizer, particularly for polyvinyl chloride (PVC). PVC is notoriously susceptible to thermal degradation at processing temperatures, releasing hydrochloric acid (HCl) in an autocatalytic "zipper-like" dehydrochlorination reaction. Heat stabilizers are essential additives to counteract this degradation.
Research has focused on incorporating the cinnamate anion into layered double hydroxide (B78521) (LDH) structures, specifically as cinnamate-intercalated calcium aluminum hydrotalcite (CaAl-cinnamate-LDHs). researchgate.netresearchgate.net This novel stabilizer demonstrates superior performance compared to conventional systems like Calcium Stearate (B1226849)/Zinc Stearate (CaSt₂/ZnSt₂). researchgate.netx-mol.com The primary mechanism of stabilization involves the effective absorption of HCl released during PVC degradation by the hydrotalcite structure. researchgate.netx-mol.com
Comprehensive testing has shown that PVC samples containing CaAl-cinnamate-LDHs exhibit exceptional long-term thermal stability and maintain better initial whiteness. researchgate.netx-mol.com For instance, while commercial stabilizers may lead to blackening within a shorter timeframe, the CaAl-cinnamate-LDHs/PVC composite did not completely blacken until 120 minutes of aging. researchgate.netx-mol.com Furthermore, these stabilizers show a synergistic effect when combined with zinc stearate (ZnSt₂), achieving a static thermal stabilization time of up to 40.5 minutes. researchgate.netx-mol.com The use of cinnamic acid, a natural and low-toxicity compound, positions calcium cinnamate-based stabilizers as a more eco-friendly alternative to traditional heavy metal stabilizers. x-mol.comatamanchemicals.com
Table 1: Performance Comparison of Thermal Stabilizers in PVC
| Stabilizer System | Key Performance Metrics | Reference |
|---|---|---|
| CaAl-cinnamate-LDHs | Superior initial whiteness and exceptional long-term thermal stability (no blackening until 120 min). Effectively absorbs HCl. | researchgate.netx-mol.com |
| CaSt₂/ZnSt₂ (Commercial) | Standard performance, but less effective in long-term thermal stability compared to CaAl-cinnamate-LDHs. | researchgate.netx-mol.com |
| CaAl-cinnamate-LDHs + ZnSt₂ | Synergistic effect observed, with static thermal stabilization time up to 40.5 min. | researchgate.netx-mol.com |
The cinnamate group within calcium cinnamate possesses photoreactive properties that make it a candidate for use as a crosslinking agent. This functionality is primarily due to the [2+2] cycloaddition reaction of the α,β-unsaturated double bond upon exposure to ultraviolet (UV) light. nih.gov This photodimerization leads to the formation of cyclobutane (B1203170) rings (truxillic acid derivatives), creating covalent bonds between polymer chains. nih.gov
This photocrosslinking mechanism has been effectively demonstrated in various polymer systems. Cinnamic acid and its derivatives are used as cross-linking agents for dimethyl terephthalate-ethylene glycol copolymers and polyurethanes. atamanchemicals.com Research into hyperbranched polyesters functionalized with pendant cinnamate groups (PGS-CinA) has shown they can be processed into biodegradable elastomeric networks via UV photocrosslinking. nih.gov This process can be conducted under mild conditions and, notably, without the need for a photoinitiator. nih.gov Similarly, polymers bearing photo-crosslinking cinnamate groups have been developed for specialized applications, leveraging this light-induced network formation. researcher.life The ability to control the crosslink density by altering the concentration of cinnamate moieties allows for the tuning of the final material's properties. nih.gov
While direct studies on calcium cinnamate are specific, related research on nano-calcium carbonate in biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT) and poly(lactic acid) (PLA) provides analogous insights. The addition of nano-calcium carbonate has been found to increase tensile strength and reduce both oxygen transmission rate (OTR) and water vapor transmission rate (WVTR). tci-thaijo.org This enhancement is attributed to the creation of a more tortuous path for gas and vapor molecules, a principle that would also apply to composites containing well-dispersed calcium cinnamate particles. uniba.it The rigidity of the filler and strong interactions at the polymer-filler interface contribute to an increased tensile modulus. mdpi.com
Calcium cinnamate is positioned to contribute to the advancement of biodegradable polymers through two primary avenues: the photoreactive nature of the cinnamate group and the inclusion of calcium. Cinnamate-functionalized polyesters have been successfully used to create photocrosslinkable biodegradable elastomers. nih.gov This allows for the fabrication of biodegradable materials with tunable mechanical properties suitable for applications like scaffolds for soft tissue engineering. nih.gov
Concurrently, calcium carbonate is widely used as a filler in biodegradable polymer compositions, such as those based on polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). mdpi.comgoogle.com In agricultural applications, biodegradable mulch films containing ground calcium carbonate provide a source of Ca²⁺ ions for the soil as the material degrades. mdpi.com The inclusion of calcium carbonate can also improve the crystallinity and thermal properties of the biopolymer blend. mdpi.com Therefore, calcium cinnamate could serve a dual function in biodegradable composites: the cinnamate moiety can be used to form a biodegradable polymer network, while the calcium component can act as a functional filler.
Enhancement of Mechanical and Barrier Properties in Calcium Cinnamate-Polymer Composites
Optoelectronic and Photonic Applications of Calcium Cinnamate
The unique electronic structure of organic molecules containing conjugated π-systems, such as the cinnamate group, makes them attractive for optoelectronic and photonic applications. These materials can exhibit significant nonlinear optical (NLO) effects, which are crucial for technologies like optical switching and data storage. rsc.orgnih.gov
Non-linear optical (NLO) materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. analis.com.my This response is governed by the material's molecular hyperpolarizability. Organic materials with delocalized π-electrons are excellent candidates for NLO applications. nih.gov
Research into guanidinium (B1211019) cinnamate (GUCN), a close analogue of calcium cinnamate, has provided direct evidence of the NLO potential of cinnamate-based crystals. researchgate.net Single crystals of GUCN were grown and found to exhibit third-order NLO properties. Using the Z-scan technique, researchers determined key NLO parameters for the crystal. researchgate.net The results indicate that the material possesses a significant nonlinear absorption coefficient (β) and a notable third-order susceptibility (χ⁽³⁾), making it a promising candidate for optical limiting applications. researchgate.net The optical transparency of the crystal, with a lower cutoff wavelength observed at 322 nm, further supports its suitability for photonic applications. researchgate.net These findings suggest that calcium cinnamate, sharing the same active cinnamate anion, would be expected to exhibit comparable NLO properties, warranting further investigation for its use in advanced optoelectronic devices.
Table 2: Third-Order Nonlinear Optical Properties of Guanidinium Cinnamate (GUCN)
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Lower Cutoff Wavelength | 322 nm | Defines the optical transparency window of the material. | researchgate.net |
| Nonlinear Absorption Coefficient (β) | 2.1 × 10⁻¹⁰ m/W | Measures the intensity-dependent absorption; crucial for optical limiting. | researchgate.net |
| Nonlinear Refractive Index (n₂) | 3.4 × 10⁻¹⁷ m²/W | Describes the change in refractive index with light intensity. | researchgate.net |
| Third-Order NLO Susceptibility (χ⁽³⁾) | 4.1 × 10⁻¹¹ esu | Represents the magnitude of the third-order nonlinear optical response. | researchgate.net |
Luminescence and Photoluminescent Properties of Calcium Cinnamate Complexes
The exploration of luminescent materials is a cornerstone of advanced materials science, with applications ranging from sensing to lighting technologies. While research on the intrinsic photoluminescent properties of simple calcium cinnamate is not extensively detailed in publicly available literature, studies on alkaline earth metal-organic frameworks (MOFs) and coordination polymers provide insight into the potential of calcium-cinnamate-based structures.
More directly, the synthesis of a calcium(II) coordination polymer, [Ca(C10H7O2)2(C10H8N2)]n, involving cinnamate ligands, has been reported, and its photoluminescent properties have been investigated. researchgate.net Similarly, a calcium-based metal-organic framework synthesized from calcium acetylacetonate (B107027) and 1,4-naphthalenedicarboxylic acid exhibited fluorescence, with its emission peak being blue-shifted compared to the free ligand. rsc.org The synthesis of a heterometallic [Zn2Ca] pinwheel array also involved the study of its solid-state photoluminescence. mdpi.com These findings underscore that calcium cinnamate, as a component in more complex coordination polymers and MOFs, contributes to materials with notable photoluminescent characteristics. researchgate.netrsc.orgmdpi.com The luminescent behavior in these systems is often a result of the interplay between the metal centers and the organic ligands.
Photoisomerization Studies and Light-Controlled Reactivity
The cinnamate functional group is well-known for its photochemical reactivity, particularly its ability to undergo E-Z (trans-cis) isomerization upon exposure to ultraviolet (UV) light. This light-controlled reactivity is a key feature in the development of photoresponsive materials.
The fundamental process of E to Z photoisomerization of cinnamic acid and its esters is well-documented and can be monitored using UV-visible absorption spectroscopy, which shows a characteristic blue shift in the absorption maximum upon conversion from the E to the Z isomer. mdpi.com This photoisomerization is a reversible process, with different wavelengths of UV light potentially favoring one isomer over the other. mdpi.com
Studies on various cinnamate derivatives confirm this photo-reactivity. For instance, visible-light photocatalysis with an organo-photocatalyst like fac-Ir(ppy)3 can effectively induce the E to Z isomerization of cinnamates. mdpi.com The investigation of cobalt(II) complexes with cinnamate ligands also revealed that the complexes likely undergo trans/cis photoisomerization in solution upon UV irradiation, although this can be accompanied by side reactions. rsc.org Furthermore, the reversible [2 + 2] cycloaddition of cinnamate groups in polymer chains, another photochemical reaction, can be controlled by light to manipulate the crosslinking of the material. researchgate.net
While direct photochemical studies focusing exclusively on calcium cinnamate are not extensively reported, the consistent photo-reactivity of the cinnamate moiety across various salts, esters, and complexes strongly suggests that calcium cinnamate also possesses light-controlled reactivity, primarily through E-Z isomerization. mdpi.commdpi.comrsc.orgresearchgate.net
Catalytic Applications of Calcium Cinnamate and its Derivatives
The catalytic activity of metal complexes is a field of intense research, driven by the need for efficient and sustainable chemical transformations. While the direct use of calcium cinnamate as a catalyst is not widely documented, related calcium compounds and cinnamate-containing systems have shown promise in catalytic applications.
In the realm of esterification, calcium-containing compounds have demonstrated catalytic efficacy. A study on the esterification of glycerol (B35011) with higher carboxylic acids found that the catalytic activity of calcium derivatives increases in the series: СаО < Са(ОН)2 < Ca(C17H33COO)2 < Ca(C2H5O)2 < Ca(C4H9O)2 < Ca(C3H7O3)2. finechem-mirea.ru Notably, calcium alcoholates, such as calcium glyceroxide, were shown to effectively catalyze the reaction, leading to high conversion rates of the carboxylic acid. finechem-mirea.rufinechem-mirea.ru This indicates that calcium compounds can act as effective catalysts for esterification reactions. While this study did not use calcium cinnamate directly, it provides a strong basis for the potential catalytic role of calcium carboxylates in such transformations.
The Heck reaction, a cornerstone of carbon-carbon bond formation, has seen the use of various metal catalysts. While there is no direct evidence of calcium cinnamate being used as a primary catalyst for Heck reactions in the reviewed literature, a study has reported the use of calcium-phyllosilicates as a base for the Matsuda-Heck reaction of 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) and an acrylate (B77674) to produce a commercial sunscreen ingredient related to cinnamates. This suggests an ancillary role for calcium-containing materials in promoting such reactions.
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Metal-Organic Frameworks (MOFs) are a class of materials with high potential in this area. Calcium-based MOFs (Ca-MOFs) are noted for their high stability, low toxicity, and potential for applications in catalysis. wikipedia.orgosti.gov The synthesis of Ca-BTC MOF (Calcium Benzene-1,3,5-tricarboxylate) has been reported, with its stability and structural characteristics suggesting its suitability for catalytic applications. scispace.comnih.gov
The Oxygen Evolution Reaction (OER) is a critical process in water splitting for hydrogen production. While research has focused on transition metal catalysts, there is an interest in developing catalysts from more earth-abundant elements. Studies on cobalt cinnamate have shown its potential as an electrocatalyst for the OER. The inspiration for some of these catalytic systems comes from the natural manganese-calcium-oxo cluster in photosystem II, which efficiently catalyzes water oxidation. However, direct research on the application of calcium cinnamate structures in heterogeneous catalysis for the OER is limited in the available literature.
Calcium Cinnamate in Organic Reaction Catalysis (e.g., Esterification, Heck Reactions)
Antimicrobial and Antifungal Activity Studies (In Vitro and Mechanism-Focused)
Cinnamic acid and its derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties. These compounds have been studied for their efficacy against a variety of pathogenic microorganisms.
In vitro studies have demonstrated the inhibitory effects of cinnamic acid and its esters against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The lipophilicity and steric effects of the cinnamate derivatives can influence their antimicrobial efficacy, with modifications to the molecular structure leading to enhanced activity against specific pathogens. cabidigitallibrary.org For example, the addition of a nitro group to methyl cinnamate has been shown to enhance its antibacterial effectiveness. cabidigitallibrary.org
The following table summarizes the in vitro antimicrobial and antifungal activity of various cinnamate derivatives from selected studies.
| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |
| Cinnamic Acid | Staphylococcus aureus | 500 | cabidigitallibrary.org |
| Cinnamic Acid | Bacillus subtilis | 500 | cabidigitallibrary.org |
| Cinnamic Acid | Escherichia coli | 1000 | cabidigitallibrary.org |
| Cinnamic Acid | Pseudomonas aeruginosa | 1000 | cabidigitallibrary.org |
| Methyl Cinnamate | Bacillus subtilis | 2000 | cabidigitallibrary.org |
| (E)-Methyl Cinnamate | Saccharomyces cerevisiae | 1.25 (μg/μL) | scialert.net |
| (E)-Methyl Cinnamate | Candida lipolytica | 1.25 (μg/μL) | scialert.net |
| (E)-Methyl Cinnamate | Candida albicans | 1.25 (μg/μL) | scialert.net |
| (E)-Methyl Cinnamate | Microsporum canis | 1.25 (μg/μL) | scialert.net |
| (E)-Methyl Cinnamate | Bacillus cereus | 5.00 (μg/μL) | scialert.net |
| Butyl Cinnamate | Candida albicans | 626.62 (µM) | mdpi.com |
| Propyl Cinnamate | Candida albicans | 672.83 (µM) | mdpi.com |
| Ethyl Cinnamate | Candida albicans | 726.36 (µM) | mdpi.com |
| Methyl Cinnamate | Candida albicans | 789.19 (µM) | mdpi.com |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 (µM) | mdpi.com |
| Decyl Cinnamate | Staphylococcus aureus | 550.96 (µM) | mdpi.com |
| Butyl Cinnamate | Staphylococcus aureus | 672.83 (µM) | mdpi.com |
| 1-Cinnamoylpyrrolidine | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 500 | cabidigitallibrary.org |
The antimicrobial activity of cinnamic acid and its derivatives is attributed to several mechanisms of action, with membrane disruption being a primary mode of action against both bacteria and fungi. nih.gov
Against bacteria, these compounds can accumulate in and disrupt the cell membrane, leading to a loss of structural integrity and leakage of intracellular components. nih.gov The lipophilicity of the cinnamate derivative plays a crucial role in its ability to penetrate the bacterial cell membrane. cabidigitallibrary.org The difference in cell wall structure between Gram-positive and Gram-negative bacteria can also affect their susceptibility to these compounds. cabidigitallibrary.org
In fungi, a key mechanism of action involves the interaction with ergosterol (B1671047), an essential sterol component of the fungal cell membrane that regulates membrane fluidity and cell growth. mdpi.comnih.gov Cinnamate derivatives can either inhibit the biosynthesis of ergosterol or directly bind to it, leading to the disruption of the cell membrane's structure and function. mdpi.com This mode of action is similar to that of well-known antifungal drugs like azoles and polyenes. mdpi.com Studies have shown that the presence of ergosterol in the culture medium can increase the MIC of certain cinnamate derivatives, indicating a direct interaction. mdpi.com
Structure-Activity Relationships in Calcium Cinnamate for Antimicrobial Properties
The antimicrobial characteristics of calcium cinnamate are fundamentally derived from the combined properties of its constituent ions: the cinnamate anion and the calcium cation. The structure-activity relationship (SAR) is therefore a dual consideration of the cinnamic acid scaffold and the influence of the calcium ion.
The cinnamate portion, derived from cinnamic acid, possesses three main reactive sites that determine its biological activity: the aromatic ring, the conjugated olefin (the double bond in the side chain), and the carboxylic acid function. nih.gov The antimicrobial mechanism of cinnamic acid and its derivatives is often attributed to the disruption of the microbial plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov
Modifications to these reactive sites have been shown to significantly alter antimicrobial efficacy:
Aromatic Ring Substitution: The type, number, and position of substituents on the phenyl ring of the cinnamate molecule can modulate its antimicrobial strength. For instance, the presence of hydroxyl groups can enhance activity.
Carboxylic Acid Function: The carboxylic group is crucial for its activity. Esterification or conversion to an amide can have a significant impact on biological properties. nih.gov Studies on various cinnamic esters have shown that the length and structure of the alkyl chain influence the antimicrobial spectrum and potency. mdpi.com For example, research on a series of cinnamates demonstrated that antibacterial activity increased with the length of the carbonic radical chain from methyl to decyl substituents. mdpi.com
Alkene Side Chain: The conjugated double bond is also a key feature. Bromination of this double bond has been reported to enhance the antimicrobial activity of some cinnamic acid derivatives. researchgate.net
The calcium ion (Ca²⁺) component also plays a significant role. Calcium ions are known to influence microbial cell physiology and can contribute to antimicrobial effects. mdpi.com The dissociation of calcium-releasing materials can lead to an increase in local pH, creating an alkaline environment that is unfavorable for many bacteria. mdpi.comscielo.br Furthermore, calcium ions can interact with the microbial cell membrane, potentially affecting its integrity and function. mdpi.comscielo.br In some contexts, the concentration of calcium ions can modulate the activity of antimicrobial agents, either enhancing or inhibiting their effects depending on the specific agent and its mechanism. nih.govmit.edumdpi.com
In calcium cinnamate, the ionic bond between the calcium cation and the cinnamate anion allows for the dissociation and release of both active components. The cinnamate anion can then exert its effects through mechanisms established for cinnamic acid derivatives, while the calcium ion contributes to an environment that is hostile to microbial growth.
Table 1: Influence of Structural Modifications on Antimicrobial Activity of Cinnamic Acid Derivatives
| Structural Modification | Effect on Antimicrobial Activity | Example Compound(s) | Reference(s) |
| Esterification (Alkyl Chain Length) | Antibacterial activity increased with the length of the alkyl chain. | Methyl cinnamate, Ethyl cinnamate, Propyl cinnamate, Butyl cinnamate, Decyl cinnamate | mdpi.com |
| Esterification (Alkyl Chain Branching) | Branched alkyl chains (e.g., isopropyl, isobutyl) showed reduced antifungal activity against Candida albicans compared to linear chains. | Isobutyl cinnamate vs. Butyl cinnamate | researchgate.net |
| Formation of Amides | Synthesized amides showed sensitivity against Gram-positive bacteria. | Cinnamic acid amides | researchgate.net |
| Adducts with Amino Acids | Adducts showed greater activity against B. subtilis than E. coli and improved water solubility. | Cinnamaldehyde-amino acid adducts | sci-hub.se |
| Complexation with Metal Ions | Antibacterial effects of cinnamaldehyde (B126680) adducts were enhanced by forming complexes with Cu²⁺ and Zn²⁺ ions. | Cinnamaldehyde-amino acid-metal complexes | sci-hub.se |
Synergistic Effects with Other Antimicrobial Agents
The cinnamate component of calcium cinnamate suggests a strong potential for synergistic interactions with other antimicrobial agents, a phenomenon observed with cinnamic acid and its derivatives. researchgate.net Synergy occurs when the combined antimicrobial effect of two or more compounds is greater than the sum of their individual effects. This can lead to enhanced efficacy and potentially reduce the development of microbial resistance.
Research has documented several instances of synergy involving cinnamic compounds:
With Conventional Antibiotics: Association tests have been performed to evaluate potential synergistic effects with established drugs. For example, some synthetic cinnamates and cinnamides have shown additive effects when combined with the antifungal drug nystatin (B1677061) and the antibacterial drug amoxicillin. mdpi.com Another study noted that a bioengineered derivative of the antibiotic nisin, when combined with cinnamaldehyde, was effective in eliminating Listeria monocytogenes biofilms. sci-hub.se
With Other Natural Compounds: Alginate coatings for food preservation have been optimized by including both carvacrol (B1668589) and methyl cinnamate, indicating their combined utility in inhibiting microbial growth. sci-hub.se
With Nanomaterials: Cinnamic acid has been used to functionalize silver nanoparticles (AgNPs). tandfonline.com The resulting composite material (CA-AgNPs) demonstrated superior antimicrobial activity compared to cinnamic acid or silver nitrate (B79036) solution alone, pointing to a synergistic effect between the cinnamic acid molecules and the silver components. tandfonline.com
In the context of calcium cinnamate, the release of cinnamate ions could allow them to act synergistically with other antimicrobials present in a formulation. The calcium ion itself might also play a role, as the presence of divalent cations can influence membrane permeability and the efficacy of certain antibiotics. Marine-derived peptides, for instance, often exhibit synergistic effects when combined with conventional antibiotics, a mechanism that can involve altering membrane function. mdpi.com
Applications in Bioceramics and Biomaterials (Material Properties, Non-Clinical)
Bioceramics are a class of ceramic materials designed for use in biomedical applications, particularly for the repair and reconstruction of bone tissue. orbray.compropulsiontechjournal.com They are valued for their biocompatibility, and many, like calcium phosphates, are bioactive and osteoconductive, meaning they can bond with bone and support new tissue growth. nih.govmdpi.com Common examples include hydroxyapatite (B223615) (HAP) and tricalcium phosphate (B84403) (TCP), whose chemical compositions are similar to the mineral phase of natural bone. orbray.comnih.gov
A significant area of research in biomaterials involves creating composites and hybrid materials to enhance properties. nih.gov While traditional bioceramics offer excellent biocompatibility, they can be brittle and may lack intrinsic antimicrobial properties. nih.gov From a material science perspective, calcium cinnamate presents itself as a compelling functional additive for creating advanced bioceramic composites.
The incorporation of calcium cinnamate into a bioceramic matrix (e.g., a calcium phosphate cement or a polymer-ceramic composite) could impart multifunctional properties:
Intrinsic Antimicrobial Surface: The release of cinnamate ions at the material's surface could provide localized, non-clinical antimicrobial activity. This is a desirable material property, as it can help inhibit the formation of bacterial biofilms on the surface of an implant, which is a major cause of failure.
Composite Formulation: Calcium cinnamate could be blended with polymers like ɛ-polycaprolactone (PCL), which are also used in bone tissue engineering, to create a composite filament for 3D printing applications. cambridge.org This allows for the fabrication of scaffolds with both the desired mechanical properties of the polymer and the functional attributes of the calcium cinnamate.
This approach aligns with the development of third-generation biomaterials, which are designed to be both bioactive and capable of inducing specific, beneficial cellular responses. researchgate.net
Calcium Cinnamate as a Component in Osteoregenerative Materials (in vitro material science aspects)
In the context of in vitro material science for osteoregeneration, the primary goal is to develop scaffolds that provide a suitable three-dimensional environment for bone-forming cells (osteoblasts) to attach, proliferate, and differentiate. The material's surface properties, chemistry, and topography are critical factors that govern these cellular interactions. researchgate.net
The potential role of calcium cinnamate in such materials is twofold, focusing on enhancing the scaffold's functional properties at a material level:
Modulating the Osteogenic Environment: Calcium orthophosphates are considered the gold standard for osteoregenerative materials due to their chemical similarity to bone mineral. mdpi.com The presence and release of calcium ions are fundamental to this process. propulsiontechjournal.com By incorporating calcium cinnamate into a scaffold material (such as a composite of HAP and a biodegradable polymer), a sustained release of calcium ions can be achieved, contributing to an ionic environment that is favorable for osteogenic processes.
Providing Antimicrobial Scaffolding: A significant challenge in tissue engineering is preventing bacterial colonization of the scaffold in vitro before and during cell culture, as well as in vivo post-implantation. Incorporating an antimicrobial agent directly into the scaffold material is a proactive strategy. The cinnamate ion, with its known broad-spectrum antimicrobial activity, can make the scaffold surface itself resistant to bacterial adhesion and biofilm formation. nih.govnih.gov This is a crucial material property, as a sterile and uncontaminated surface is a prerequisite for successful cell infiltration and tissue formation. researchgate.net
In vitro studies would focus on characterizing the material's properties, such as the release kinetics of calcium and cinnamate ions, changes in surface topography and chemistry over time, and the material's ability to inhibit the growth of common pathogenic bacteria (e.g., S. aureus) on its surface in a controlled laboratory setting.
Environmental and Sustainable Aspects of Calcium Cinnamate
Degradation Pathways and Environmental Fate of Calcium Cinnamate (B1238496)
The environmental impact of any chemical compound is significantly determined by its persistence and degradation pathways. For calcium cinnamate, the environmental fate is primarily dictated by the cinnamate anion, as calcium is an abundant, naturally occurring element. The cinnamate portion is susceptible to microbial degradation, which prevents long-term persistence in the environment.
Various microorganisms have been shown to metabolize and degrade cinnamic acid and its salts. Under anaerobic conditions, a syntrophic consortium of bacteria can transform cinnamate. For instance, Papillibacter cinnamivorans has been identified as responsible for the beta-oxidation of cinnamate to benzoate (B1203000). nih.gov This benzoate can be further degraded by other bacteria, such as Syntrophus species in association with methanogens, into basic compounds like acetate (B1210297), methane, and carbon dioxide. nih.gov
Aerobic degradation pathways are also well-documented. The bacterium Stenotrophomonas sp. TRMK2, isolated from agro-industrial waste, can completely utilize cinnamic acid as a carbon source within 18 hours. nih.gov The proposed catabolic pathway involves the reduction of cinnamic acid to 3-phenylpropionic acid, followed by hydroxylations to form 3-(4-hydroxyphenyl) propionic acid and then 4-hydroxybenzoic acid, which is ultimately cleaved via protocatechuic acid. nih.gov The yeast Yarrowia lipolytica is also capable of metabolizing cinnamic acid, converting it to p-coumaric acid and then to 4-hydroxybenzoic acid. biorxiv.orgnih.gov
Fungi, particularly white-rot fungi, play a role in the breakdown of aromatic compounds like cinnamate. Phlebia radiata has been shown to degrade cinnamate, releasing carbon dioxide from the carboxyl group and the aliphatic side chain. researchgate.net Another fungus, Colletotrichum acutatum, can transform trans-cinnamic acid into cinnamyl alcohol and 3-phenyl-1-propanol, suggesting a detoxification mechanism that modifies the α,β-unsaturated carbonyl system. scielo.org.co
The degradation of cinnamate is influenced by environmental factors. For example, the presence of other carbon sources like glucose can slow down the degradation process by some bacteria. researchgate.net However, the variety of microbial pathways available for its breakdown suggests that calcium cinnamate is not expected to be persistent in soil or aquatic environments.
Table 1: Microbial Degradation of Cinnamate
| Microorganism/Consortium | Condition | Key Degradation Steps/Products | Reference |
|---|---|---|---|
| Papillibacter cinnamivorans & syntrophic consortium | Anaerobic | Beta-oxidation to benzoate, then to acetate, CH₄, CO₂ | nih.gov |
| Stenotrophomonas sp. TRMK2 | Aerobic | Cinnamic acid → 3-Phenylpropionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid | nih.gov |
| Yarrowia lipolytica | Aerobic | Cinnamic acid → p-Coumaric acid → 4-Hydroxybenzoic acid | biorxiv.orgnih.gov |
| Phlebia radiata (White-rot fungus) | Aerobic | Decarboxylation and side-chain cleavage, release of CO₂ | researchgate.net |
Eco-friendly Synthesis and Application Strategies for Calcium Cinnamate
The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize environmental impact. These strategies focus on using less hazardous materials, renewable feedstocks, and energy-efficient processes.
Eco-friendly synthesis routes for cinnamates often aim to replace harsh chemicals and solvents. One approach involves the use of water as a benign solvent, which is a significant improvement over traditional organic solvents. beilstein-journals.org For instance, the Mizoroki-Heck cross-coupling reaction to produce cinnamic acids can be performed in water using a palladium N-heterocyclic carbene catalyst. ajol.info Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption, as demonstrated in the Knoevenagel condensation to produce trans-cinnamic acid. acs.org Photocatalysis, which uses light as a renewable energy source, represents a sustainable approach for reactions like the amidation of cinnamic acid. beilstein-journals.org
A notable eco-friendly application of calcium cinnamate is its use as a heat stabilizer for polyvinyl chloride (PVC). njchm.com Traditional PVC stabilizers often contain heavy metals like lead or cadmium, which are toxic. Calcium-based stabilizers, including calcium cinnamate, offer a non-toxic alternative. researchgate.net Research has shown the successful synthesis of a cinnamate-intercalated calcium aluminum hydrotalcite, an advanced stabilizer, using natural cinnamic acid and a simple, low-toxicity coprecipitation method that avoids hazardous solvents. researchgate.netx-mol.com This material not only provides excellent thermal stability to PVC but also aligns with the goals of green chemistry by being environmentally friendly and high-performing. researchgate.netx-mol.com
Table 2: Green Synthesis Strategies for Cinnamates
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Use of Water as Solvent | Replacing organic solvents with water in reactions like the Perkin reaction or Heck coupling. | Reduces toxicity, improves safety, lowers environmental impact. | beilstein-journals.orgajol.info |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, such as the Knoevenagel condensation. | Shorter reaction times, increased yields, energy efficiency. | acs.org |
| Photocatalysis | Employing light as a renewable energy source to drive chemical reactions. | Sustainable energy source, mild reaction conditions. | beilstein-journals.org |
Utilization of Natural and Renewable Resources in Calcium Cinnamate Production
The sustainability of a chemical product is greatly enhanced when its production relies on natural and renewable resources rather than finite fossil fuels. Calcium cinnamate production benefits from the fact that its precursor, cinnamic acid, is abundant in the plant kingdom and can be produced through biotechnological routes.
Cinnamic acid occurs naturally in various plants, from which it can be extracted. It is found in the essential oil of cinnamon, balsams like storax, and shea butter. atamanchemicals.comwikipedia.org These natural sources provide a direct, renewable pathway to obtaining the starting material for calcium cinnamate. researchgate.net The derivatives of cinnamic acid, known as hydroxycinnamates, are also widespread and consumed as dietary phenolic compounds from fruits and vegetables. mdpi.comjocpr.com
Beyond direct extraction, biotechnology offers a powerful and sustainable platform for producing cinnamic acid. Genetically engineered microbes, such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas taiwanensis, can be programmed to synthesize cinnamic acid from simple, renewable feedstocks like glucose or glycerol (B35011). nih.govfrontiersin.org This is typically achieved by introducing the gene for phenylalanine ammonia-lyase (PAL), an enzyme that converts the amino acid L-phenylalanine into trans-cinnamic acid. nih.govfrontiersin.org Further metabolic engineering can optimize the microbial host to increase the carbon flow towards L-phenylalanine, thereby boosting the yield of cinnamic acid. nih.gov This approach can also utilize raw materials from lignocellulosic biomass, a non-food renewable resource. biorxiv.org
The combination of a renewable cinnamic acid source (either from plant extraction or biosynthesis) with a simple reaction using a common calcium salt (like calcium hydroxide) represents a fully sustainable route to calcium cinnamate. This aligns with the principles of a bio-based economy, moving away from petrochemical dependence. biorxiv.org
Table 3: Sources of Cinnamic Acid for Calcium Cinnamate Production
| Source Type | Specific Example | Description | Reference |
|---|---|---|---|
| Natural Extraction | Cinnamon oil, Storax balsam, Shea butter | Direct extraction of cinnamic acid from plant-based materials. | atamanchemicals.comwikipedia.orgresearchgate.net |
| Biotechnological Synthesis | Engineered E. coli, S. cerevisiae, P. taiwanensis | Microbial fermentation of renewable feedstocks (e.g., glucose, glycerol) to produce cinnamic acid. | nih.govfrontiersin.org |
| Renewable Feedstocks | Lignocellulosic hydrolysate | Use of sugars derived from non-food plant biomass as a carbon source for microbial production. | biorxiv.org |
Future Research Directions and Translational Perspectives for Calcium Cinnamate
Exploration of Novel Synthetic Methodologies for Tailored Calcium Cinnamate (B1238496) Structures
The synthesis of calcium cinnamate is a cornerstone of its application. Future research will likely focus on developing more efficient and sustainable synthetic methods to create tailored structures with specific properties. Current methods, such as precipitation reactions, provide a baseline. However, the next generation of synthetic strategies will aim for greater control over particle size, morphology, and crystallinity, which are crucial for performance in various applications.
Emerging synthetic approaches may include:
Green Chemistry Principles: Utilizing environmentally friendly solvents, reducing energy consumption, and using renewable starting materials will be a key focus. researchgate.net For instance, methods that eliminate the need for toxic solvents and reduce the number of chemical inputs are being explored. researchgate.net
Sonochemical and Microwave-Assisted Synthesis: These techniques can offer rapid reaction times and unique nanoparticle morphologies, potentially leading to enhanced properties.
Biocatalysis: The use of enzymes in the synthesis of cinnamic acid and its derivatives is a growing field. pcbiochemres.com Enzymatic methods could offer high specificity and milder reaction conditions.
Continuous Flow Chemistry: This approach allows for precise control over reaction parameters, leading to consistent product quality and scalability. beilstein-journals.org
By exploring these novel methodologies, researchers can create a diverse library of calcium cinnamate structures, each optimized for a specific application.
Development of Advanced Characterization Techniques for Deeper Understanding of Calcium Cinnamate Behavior
A thorough understanding of the structure-property relationships of calcium cinnamate is essential for its rational design and application. While standard techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) provide valuable information, future research will necessitate the use of more advanced characterization tools. researchgate.net
Advanced techniques that will provide deeper insights include:
In-situ and Operando Characterization: Techniques like in-situ XRD and spectroscopy will allow researchers to observe the material's behavior under real-world operating conditions, such as during thermal degradation of a polymer matrix. researchgate.net
High-Resolution Imaging: Advanced microscopy techniques, such as high-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM), can provide detailed information about the crystal structure and surface morphology at the nanoscale.
Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can provide detailed information about the local chemical environment of the calcium and cinnamate ions, offering insights into the material's structure and dynamics.
The data gathered from these advanced techniques will be invaluable for developing accurate computational models and for designing next-generation calcium cinnamate-based materials.
Expanding the Scope of Functional Materials Applications for Calcium Cinnamate
While calcium cinnamate has shown promise in areas like PVC stabilization, its potential extends to a much broader range of functional materials. researchgate.net Future research will focus on leveraging its unique properties for novel applications.
Potential areas for expansion include:
Biomedical Materials: The biocompatibility of calcium and the biological activity of cinnamic acid and its derivatives suggest potential applications in drug delivery, tissue engineering, and as a component of antimicrobial coatings. researchgate.net
Photo-responsive Materials: The cinnamate moiety can undergo photodimerization, opening up possibilities for creating photo-crosslinkable polymers and other light-responsive materials. researcher.liferesearchgate.net
Coatings and Films: Its potential as a UV-shielding agent and its antimicrobial properties make it an attractive candidate for developing advanced coatings for food packaging, textiles, and other surfaces. njchm.comresearchgate.net
Layered Double Hydroxides (LDHs): Intercalating cinnamate into LDH structures can create novel materials with enhanced thermal stability and functional properties. researchgate.netresearchgate.net
The exploration of these new application areas will be driven by a deeper understanding of the material's fundamental properties and by the development of tailored synthetic methods.
Predictive Modeling and Computational Design of Calcium Cinnamate-Based Materials
Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and the rational design of new materials. paacademy.comcardiff.ac.uk For calcium cinnamate, computational approaches can accelerate the discovery and optimization process.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, bonding, and reactivity of calcium cinnamate, providing insights into its properties and potential applications.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of calcium cinnamate, such as its interaction with polymers or biological molecules, and to predict its mechanical and thermal properties. mdpi.com
Materials Informatics: By combining computational data with experimental results, researchers can develop machine learning models to predict the properties of new calcium cinnamate-based materials, guiding experimental efforts towards the most promising candidates.
The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of calcium cinnamate as a functional material. mdpi.com
Investigation of Calcium Cinnamate in Emerging Fields (e.g., Sensing, Energy Storage)
The unique properties of calcium cinnamate also suggest its potential for use in emerging technological fields like sensing and energy storage.
Sensing: The interaction of the cinnamate moiety with specific analytes could be harnessed to develop chemical sensors. Furthermore, the integration of calcium cinnamate into sensor platforms could enhance their sensitivity and selectivity. The extracellular calcium-sensing receptor (CaSR) is known to regulate cellular responses to changes in calcium concentrations, a principle that could be explored in biological sensing applications. nih.gov
Energy Storage: Metal-organic frameworks (MOFs) and related materials are being extensively investigated for energy storage applications, such as in batteries and supercapacitors. nih.gov The potential to incorporate calcium cinnamate into such frameworks, or to use it as a precursor for the synthesis of novel electrode materials, is an exciting area for future research. The development of materials for pseudocapacitors is an active area of research where cinnamate functional groups are being explored. researcher.life
While research in these areas is still in its early stages, the foundational knowledge being built in synthesis, characterization, and modeling will pave the way for the exploration of calcium cinnamate in these high-impact fields.
Q & A
Q. What are the established laboratory methods for synthesizing calcium cinnamate, and how can reaction efficiency be optimized?
Calcium cinnamate can be synthesized via enzymatic catalysis using lipases such as Candida antarctica lipase B (CalB). Key parameters include:
- Substrate ratios : Optimize molar ratios of cinnamic acid derivatives (e.g., vinyl cinnamate) to calcium sources .
- Temperature : Maintain 30–40°C for enzyme stability and activity .
- Solvent systems : Use methanol or non-polar solvents to enhance substrate solubility while minimizing enzyme denaturation .
Methodological validation should include yield quantification via HPLC or GC-MS and comparison with literature benchmarks .
Q. How can researchers accurately quantify calcium cinnamate in complex biological or environmental matrices?
- Spectrophotometry : Apply calcium-specific assays using lanthanum chloride to mitigate phosphate interference, as outlined in pharmacopeial methods (e.g., USP) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) for separation and quantification .
- Validation : Include spike-recovery tests and calibration with certified reference materials (e.g., USP standards) to ensure precision (±5% RSD) .
Q. What strategies are recommended for conducting a systematic literature review on calcium cinnamate’s physicochemical properties?
- Database search : Use SciFinder or PubMed with terms like "calcium cinnamate," "CAS 588-62-5," and "food preservatives," filtering for peer-reviewed articles (2018–2025) .
- Critical appraisal : Prioritize studies reporting experimental protocols (e.g., EC50/IC50 values for bioactivity) over theoretical models .
- Safety data : Cross-reference IFRA standards and RIFM safety assessments for toxicological thresholds .
Advanced Research Questions
Q. What mechanisms underlie calcium cinnamate’s antifungal and vasorelaxant effects, and how can these pathways be validated experimentally?
- Antifungal action : Assess lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay to quantify ROS overproduction in fungal cells .
- Vasorelaxation : Measure IC50 values using isolated aortic rings exposed to high K+ or phenylephrine, comparing calcium cinnamate’s efficacy to known blockers (e.g., nifedipine) .
- Pathway validation : Use gene knockout models (e.g., Saccharomyces cerevisiae mutants) to isolate ROS-related targets .
Q. How should researchers address contradictions in reported EC50/IC50 values for calcium cinnamate across studies?
- Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., Chlorella vulgaris for ecotoxicity) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like exposure duration and solvent carriers .
- Inter-laboratory validation : Share protocols via platforms like protocols.io to ensure reproducibility .
Q. What methodologies are appropriate for assessing calcium cinnamate’s environmental impact, particularly on aquatic microorganisms?
- Algal toxicity testing : Follow OECD Guideline 201, measuring biomass inhibition (EC50) and photosynthetic efficiency (Fv/Fm) in C. vulgaris over 72 hours .
- Metabolomic profiling : Use LC-MS to identify disrupted pathways (e.g., chlorophyll biosynthesis) .
- Field studies : Monitor biodegradation rates in simulated freshwater systems using ISO 10634 protocols .
Q. How can protein engineering approaches enhance the enzymatic synthesis of calcium cinnamate derivatives?
- Iterative Semi-Rational Design (ISRD) : Screen CalB mutants for improved catalytic activity (e.g., G1/G2/G3 variants) using high-throughput assays .
- Substrate docking simulations : Employ tools like AutoDock Vina to predict binding affinities between cinnamate esters and enzyme active sites .
- Thermostability optimization : Use directed evolution to engineer lipases stable at >50°C for industrial scalability .
Q. What experimental designs are effective for isolating calcium cinnamate’s specific effects in multi-component traditional medicine formulations?
- Bioassay-guided fractionation : Separate herbal extracts (e.g., Dipsacus asper) via column chromatography, testing each fraction for calcium-dependent bioactivity .
- Synergy studies : Use checkerboard assays to evaluate additive/antagonistic interactions with co-occurring compounds (e.g., flavonoids) .
- Metabolic profiling : Apply NMR or UPLC-QTOF-MS to correlate chemical composition with observed pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
